Irbesartan impurity 14-d4
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Overview
Description
Irbesartan impurity 14-d4 is a deuterated form of Irbesartan impurity 14, which is a byproduct formed during the synthesis of Irbesartan, an angiotensin II receptor antagonist used to treat hypertension and diabetic nephropathy . The deuterated form is often used in scientific research to study the pharmacokinetics and metabolic pathways of the parent compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Irbesartan impurity 14-d4 involves multiple steps, starting from 4’-aminomethyl-biphenyl-2-carbonitrile. The key steps include:
Formation of Pentanoic Acid Derivative: 4’-aminomethyl-biphenyl-2-carbonitrile reacts with pentanoyl chloride to form pentanoic acid (2’-cyano-biphenyl-4-yl-methyl)-amide.
Tetrazole Formation: The pentanoic acid derivative undergoes a reaction with tributyl tin chloride and sodium azide in the presence of xylene to yield pentanoic acid (2’-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl)-amide.
Industrial Production Methods
Industrial production methods for this compound are similar to those used for the parent compound, Irbesartan. These methods involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps like N-alkylation, tetrazole formation, and debenzylation .
Chemical Reactions Analysis
Types of Reactions
Irbesartan impurity 14-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to study the stability and reactivity of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the tetrazole ring and biphenyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the parent compound, which are useful for studying the pharmacological properties and metabolic pathways of Irbesartan .
Scientific Research Applications
Irbesartan impurity 14-d4 has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study the purity and stability of Irbesartan.
Biology: Employed in biological studies to understand the metabolic pathways and interactions of Irbesartan in the body.
Medicine: Helps in the development of new formulations and dosage forms of Irbesartan.
Industry: Used in the quality control and assurance processes during the manufacturing of Irbesartan.
Mechanism of Action
The mechanism of action of Irbesartan impurity 14-d4 is similar to that of Irbesartan. It prevents angiotensin II from binding to the AT1 receptor in tissues such as vascular smooth muscle and the adrenal gland. This inhibition leads to vasodilation and a reduction in blood pressure . The deuterated form is particularly useful in studying the pharmacokinetics and metabolic stability of the compound .
Comparison with Similar Compounds
Similar Compounds
Losartan: Another angiotensin II receptor antagonist used to treat hypertension.
Valsartan: Similar to Irbesartan, used for treating high blood pressure and heart failure.
Candesartan: Another member of the sartan family, used for hypertension and heart failure.
Uniqueness
Irbesartan impurity 14-d4 is unique due to its deuterated nature, which provides enhanced stability and allows for detailed pharmacokinetic studies. This makes it a valuable tool in both research and industrial applications .
Properties
Molecular Formula |
C14H10N4 |
---|---|
Molecular Weight |
238.28 g/mol |
IUPAC Name |
2-[4-(azidomethyl)-2,3,5,6-tetradeuteriophenyl]benzonitrile |
InChI |
InChI=1S/C14H10N4/c15-9-13-3-1-2-4-14(13)12-7-5-11(6-8-12)10-17-18-16/h1-8H,10H2/i5D,6D,7D,8D |
InChI Key |
LANSUNWWSUCCJT-KDWZCNHSSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1CN=[N+]=[N-])[2H])[2H])C2=CC=CC=C2C#N)[2H] |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C2=CC=C(C=C2)CN=[N+]=[N-] |
Origin of Product |
United States |
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